5-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
5-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both a pyrazole and a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine typically involves the condensation of thiophene derivatives with pyrazole precursors. One common method includes the reaction of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide with ethyl 2-cyano-3,3-bis(methylthio)acrylate in anhydrous ethanol under reflux conditions . The crude product is then recrystallized from dimethylformamide to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
5-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential biological activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 5-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: A stimulant drug with a thiophene ring, similar in structure but with different biological activities.
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: Compounds with similar thiophene rings, used in various medicinal applications.
Uniqueness
5-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of a pyrazole and thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C9H11N3S |
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Molecular Weight |
193.27 g/mol |
IUPAC Name |
5-methyl-1-(thiophen-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H11N3S/c1-7-5-9(10)11-12(7)6-8-3-2-4-13-8/h2-5H,6H2,1H3,(H2,10,11) |
InChI Key |
LDOAHDHRQUKUEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CS2)N |
Origin of Product |
United States |
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